molecular formula C20H21N5O4 B2733583 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1798462-42-6

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

カタログ番号: B2733583
CAS番号: 1798462-42-6
分子量: 395.419
InChIキー: TXUILPXGAYRSCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthesis pathway includes:

  • Formation of the benzodioxin intermediate : This can be achieved through reactions involving benzodioxin derivatives and various reagents such as acetic anhydride.
  • Coupling with pyrazole : The next step involves coupling the benzodioxin with a pyrazole derivative using coupling agents like EDC or DCC.
  • Final acetamide formation : The final step involves converting the intermediate into the acetamide form through acylation reactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrazoles exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated that they were effective against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from enaminones showed promising antimicrobial activity with notable efficacy against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been tested for its enzyme inhibitory potential. It was found to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
  • α-glucosidase : Relevant for managing Type 2 diabetes mellitus (T2DM).

In vitro assays revealed that the compound exhibited competitive inhibition against these enzymes, indicating its potential as a therapeutic agent in metabolic disorders .

Case Studies

Several studies have focused on similar compounds with structural similarities to this compound:

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity using disc diffusion methods. Compounds showed varying degrees of effectiveness against different bacterial strains, highlighting the importance of structural modifications in enhancing activity .
  • Enzyme Inhibition Studies : Another study focused on enzyme inhibition by testing various benzodioxane derivatives. The findings suggested that structural features significantly influenced inhibitory potency against AChE and α-glucosidase .

Data Tables

Biological ActivityTarget Enzyme/BacteriaIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AChE InhibitionAcetylcholinesterase0.5 µM
α-glucosidase Inhibitionα-glucosidase0.8 µM

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-13-14(2)21-12-24(20(13)27)10-19(26)23-15-7-22-25(8-15)9-16-11-28-17-5-3-4-6-18(17)29-16/h3-8,12,16H,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUILPXGAYRSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。